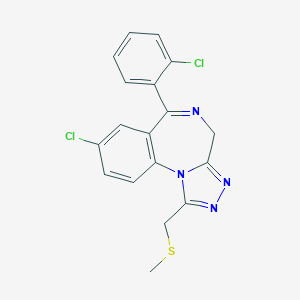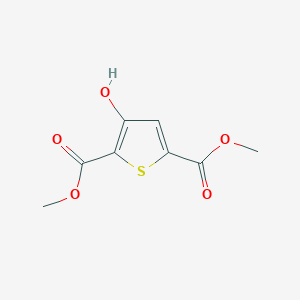
Methanethione, bis(4-chlorophenyl)-, S-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanethione, bis(4-chlorophenyl)-, S-oxide, commonly known as omeprazole sulfide, is a chemical compound that has been extensively studied for its scientific research applications. It is a derivative of omeprazole, a proton pump inhibitor that is used to treat gastroesophageal reflux disease and other acid-related disorders. Omeprazole sulfide has been found to exhibit potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of omeprazole sulfide is not fully understood. However, it is thought to exert its effects through a variety of mechanisms, including the inhibition of reactive oxygen species, the modulation of cellular signaling pathways, and the regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Omeprazole sulfide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. It has also been found to reduce oxidative stress and inflammation in various animal models, indicating that it may be useful in the treatment of conditions such as arthritis, cardiovascular disease, and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of omeprazole sulfide is its potent antioxidant and anti-inflammatory activity, which makes it a promising candidate for further research. However, its use in lab experiments may be limited by its relatively low solubility in water and its potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on omeprazole sulfide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to identify its mechanism of action. Another area of interest is its potential as a treatment for inflammatory disorders such as arthritis and inflammatory bowel disease. Additional studies are needed to determine its safety and efficacy in humans. Finally, further research is needed to optimize the synthesis and formulation of omeprazole sulfide for use in therapeutic applications.
Métodos De Síntesis
Omeprazole sulfide can be synthesized through a multi-step process starting from omeprazole. The first step involves the conversion of omeprazole to its sulfoxide derivative using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The sulfoxide is then reduced to the sulfide using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Omeprazole sulfide has been studied extensively for its potential therapeutic applications. It has been found to exhibit potent antioxidant activity, which can protect cells from oxidative stress and prevent the development of various diseases. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation and pain in various conditions such as arthritis and inflammatory bowel disease.
Propiedades
Número CAS |
33240-29-8 |
|---|---|
Nombre del producto |
Methanethione, bis(4-chlorophenyl)-, S-oxide |
Fórmula molecular |
C13H8Cl2OS |
Peso molecular |
283.2 g/mol |
Nombre IUPAC |
1-chloro-4-[(4-chlorophenyl)-sulfinylmethyl]benzene |
InChI |
InChI=1S/C13H8Cl2OS/c14-11-5-1-9(2-6-11)13(17-16)10-3-7-12(15)8-4-10/h1-8H |
Clave InChI |
PRHLZYHQMYVTCB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=S=O)C2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=S=O)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



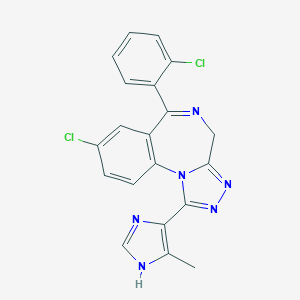
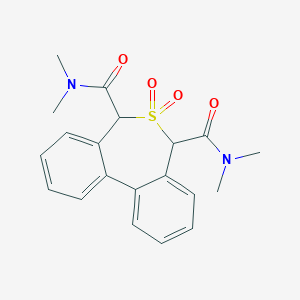
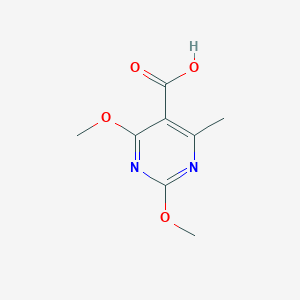

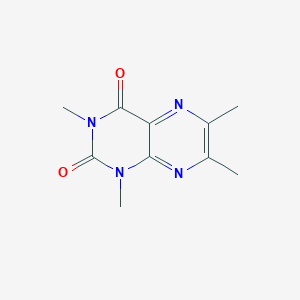
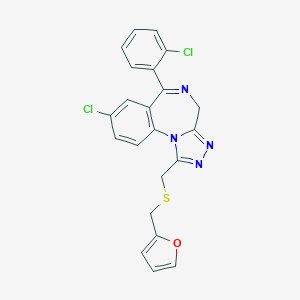

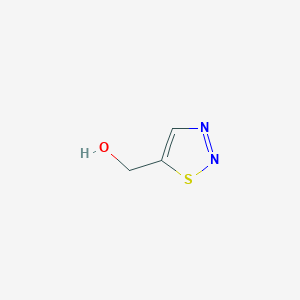

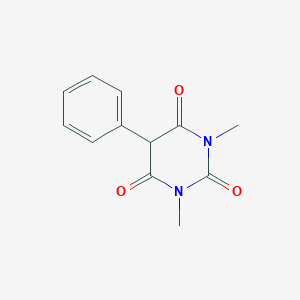
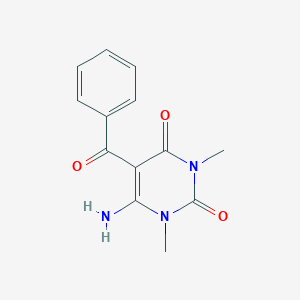
![9-fluoro-6-(4-fluorophenyl)-1-methyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188621.png)
